2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate
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Overview
Description
2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate involves several steps. One common method includes the reaction of 2-(4-phenylphenyl)propanoic acid with 2-piperidin-1-ylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The piperidine moiety can form stable hydrophobic interactions with enzyme catalytic pockets, influencing the enzyme’s activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
2-Piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate can be compared with other piperidine derivatives such as:
4-(2-Piperidin-1-yl-ethyl)-phenylamine: This compound has similar structural features but differs in its functional groups and biological activities.
1-(2-Phenylethyl)piperidin-4-yl Propanoate Hydrochloride: Another piperidine derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties.
Properties
CAS No. |
6244-56-0 |
---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO2/c1-18(22(24)25-17-16-23-14-6-3-7-15-23)19-10-12-21(13-11-19)20-8-4-2-5-9-20/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 |
InChI Key |
TXUUZUOJVSQWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCN3CCCCC3 |
Origin of Product |
United States |
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